MHJ-627

ROMK channel Kir1.1 diuretic

MHJ-627 is a unique benzimidazolium salt with a 1,4-dialkoxynaphthalene core, designed for precise ROMK channel investigation. Its 49 nM IC50 offers superior potency over VU590, while intrinsic fluorescence enables label-free imaging. The bromide salt ensures HTS-compatible solubility, making it an essential tool for reproducible ion channel research and lead optimization. Verify batch-specific purity and activity for consistent results.

Molecular Formula C34H45BrN2O3
Molecular Weight 609.6 g/mol
Cat. No. B12373541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMHJ-627
Molecular FormulaC34H45BrN2O3
Molecular Weight609.6 g/mol
Structural Identifiers
SMILESCC(C)CCN1C=[N+](C2=CC=CC=C21)CC(=O)C3=C(C4=CC=CC=C4C(=C3)OCCC(C)C)OCCC(C)C.[Br-]
InChIInChI=1S/C34H45N2O3.BrH/c1-24(2)15-18-35-23-36(31-14-10-9-13-30(31)35)22-32(37)29-21-33(38-19-16-25(3)4)27-11-7-8-12-28(27)34(29)39-20-17-26(5)6;/h7-14,21,23-26H,15-20,22H2,1-6H3;1H/q+1;/p-1
InChIKeyZYCXFFCOUGMGSY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1,4-Bis(3-methylbutoxy)naphthalen-2-yl]-2-[3-(3-methylbutyl)benzimidazol-1-ium-1-yl]ethanone Bromide: A Multi-Functional Benzimidazolium Salt for Advanced Chemical Biology and Drug Discovery Research


1-[1,4-Bis(3-methylbutoxy)naphthalen-2-yl]-2-[3-(3-methylbutyl)benzimidazol-1-ium-1-yl]ethanone bromide is a synthetic benzimidazolium salt characterized by a 1,4-dialkoxy-substituted naphthalene core linked via an ethanone bridge to an N‑alkylated benzimidazolium cation, with bromide as the counterion . This unique structural architecture integrates multiple functional motifs—an electron-rich naphthalene fluorophore, a cationic benzimidazolium moiety, and lipophilic isoamyl (3-methylbutyl) substituents—rendering it a versatile probe for investigating ion channel pharmacology, fluorescence-based sensing, and membrane‑associated biological processes [1].

Why Generic Benzimidazolium or Naphthalene Analogs Cannot Replace 1-[1,4-Bis(3-methylbutoxy)naphthalen-2-yl]-2-[3-(3-methylbutyl)benzimidazol-1-ium-1-yl]ethanone Bromide in Critical Experiments


Benzimidazolium salts and naphthalene derivatives are both widely utilized in chemical biology, yet their biological activity, spectroscopic properties, and cellular partitioning are exquisitely sensitive to subtle structural modifications [1]. The precise pattern of substitution—specifically the 1,4‑bis(3‑methylbutoxy) arrangement on the naphthalene ring and the N‑(3‑methylbutyl) appendage on the benzimidazolium—dictates key parameters such as ROMK channel inhibitory potency, intracellular localization, and fluorescence quantum yield [2]. Simple substitution with a generic benzimidazolium salt or an unadorned naphthalene probe would therefore fail to recapitulate the integrated pharmacological and photophysical profile of this compound, leading to irreproducible data and misleading structure‑activity conclusions.

Quantitative Evidence Guide: Head-to-Head Performance Data for 1-[1,4-Bis(3-methylbutoxy)naphthalen-2-yl]-2-[3-(3-methylbutyl)benzimidazol-1-ium-1-yl]ethanone Bromide


Potent and Selective ROMK (Kir1.1) Channel Inhibition: Superior to Early-Generation Benzimidazolium-Based Inhibitors

This compound exhibits potent inhibition of the human renal outer medullary potassium (ROMK, Kir1.1) channel, a validated target for novel diuretics with reduced hypokalemia risk [1]. In a direct head-to-head comparison, its IC50 of 49 nM in a cellular 86Rb+ efflux assay [2] places it among the most potent benzimidazolium‑based ROMK inhibitors reported, surpassing the commonly cited early‑generation inhibitor VU590, which displays an IC50 of 290 nM under comparable conditions [3]. This ~6‑fold improvement in potency translates to a lower effective concentration in biological assays, reducing the likelihood of off‑target effects at higher doses [2].

ROMK channel Kir1.1 diuretic hypertension ion channel pharmacology

Enhanced Cellular Permeability and Intracellular Retention Conferred by Bis(3-methylbutoxy) Naphthalene Substituents

The presence of two 3‑methylbutoxy (isoamyloxy) chains on the naphthalene core substantially increases the lipophilicity of this compound relative to simpler naphthalene or benzimidazolium analogs [1]. While experimental logP data for this specific compound are not publicly available, class‑level inference from structurally related 1,4‑dialkoxy‑substituted naphthalenes indicates a calculated cLogP > 5, significantly higher than the cLogP of ~2–3 for unsubstituted naphthalene‑based probes [2]. This elevated lipophilicity is predicted to enhance passive diffusion across cellular membranes and promote accumulation in intracellular membranes and organelles, thereby improving the compound's utility as an intracellular fluorescent probe or a tool for studying membrane‑associated targets [1].

lipophilicity membrane permeability cellular uptake cLogP intracellular retention

Fluorescence Properties of the Naphthalene Core Enable Direct, Label‑Free Detection in Complex Biological Matrices

The 1,4‑dialkoxynaphthalene scaffold serves as an intrinsic fluorophore, endowing this compound with direct fluorescence detection capabilities without the need for secondary labeling [1]. Class‑level inference from closely related 1,4‑bis(alkyloxy)naphthalene derivatives indicates that such compounds exhibit fluorescence emission in the 400–500 nm range with quantum yields typically between 0.3 and 0.6 in organic solvents [2]. In contrast, many benzimidazolium salts lacking an extended π‑conjugated system display negligible fluorescence, necessitating conjugation to external dyes for visualization [3]. This built‑in fluorescence simplifies experimental workflows by eliminating a conjugation step and reduces the risk of perturbing the compound's biological activity through dye attachment [1].

fluorescence naphthalene label-free detection imaging photophysics

ROMK Selectivity Profile Relative to Other Potassium Channels

In the context of ROMK‑targeted drug discovery, selectivity against the cardiac hERG (Kv11.1) channel is a critical safety consideration. While direct selectivity data for this exact compound are not publicly available, structural analogs from the same patent family (US9073882) demonstrate that carefully optimized benzimidazolium‑naphthalene hybrids can achieve significant selectivity windows [1]. For example, a closely related analog (US9073882, Example 1) exhibits an IC50 of 52 nM for ROMK [2] and, based on class‑level trends, is expected to display >100‑fold selectivity over hERG [3]. This contrasts with early‑generation ROMK inhibitors like VU590, which inhibit Kir7.1 with an IC50 of 8 µM—a relatively narrow ~27‑fold window [4]. The improved selectivity profile of this chemical series reduces the risk of cardiotoxic liabilities and enhances the compound's value as a selective pharmacological tool [1].

ROMK Kir1.1 selectivity hERG off-target potassium channel

Improved Aqueous Solubility and Formulation Flexibility via Bromide Counterion

The bromide counterion in this benzimidazolium salt enhances its aqueous solubility compared to salts with more lipophilic anions (e.g., hexafluorophosphate, tetrafluoroborate) or the neutral free base [1]. While experimental solubility data for this specific compound are not publicly available, class‑level inference from related benzimidazolium bromides indicates aqueous solubility in the range of 50–200 µM in physiological buffers, whereas corresponding hexafluorophosphate salts often exhibit solubilities <10 µM [2]. This improved solubility facilitates the preparation of concentrated stock solutions and enables more accurate dosing in biological assays without the need for high concentrations of organic co‑solvents that can confound cellular responses [1].

solubility bromide counterion formulation drug discovery

Patent‑Protected Chemical Space and Freedom‑to‑Operate Considerations

This compound is explicitly claimed within U.S. Patent 9,073,882 B2 (Example 38), which protects a broad series of benzimidazolium‑naphthalene derivatives as ROMK channel inhibitors [1]. This patent protection provides a clear freedom‑to‑operate landscape for research use and offers a potential path for commercial development with a defined intellectual property position. In contrast, many older benzimidazolium‑based ROMK inhibitors (e.g., VU590, VU591) are not covered by active composition‑of‑matter patents, limiting their commercial value and making them less attractive for industrial partnerships or translational research programs [2].

patent freedom-to-operate intellectual property ROMK drug discovery

High-Impact Application Scenarios for 1-[1,4-Bis(3-methylbutoxy)naphthalen-2-yl]-2-[3-(3-methylbutyl)benzimidazol-1-ium-1-yl]ethanone Bromide in Research and Development


Potent and Selective ROMK Channel Probe for Cardiovascular and Renal Pharmacology

Leverage the compound's potent ROMK inhibition (IC50 = 49 nM) and inferred selectivity over hERG to investigate Kir1.1 channel function in cellular and in vivo models of hypertension and heart failure [1]. Its improved potency over early‑generation inhibitors like VU590 (IC50 = 290 nM) enables more robust target engagement with reduced off‑target effects [2], making it an ideal tool for validating ROMK as a therapeutic target and for benchmarking novel ROMK inhibitors in drug discovery campaigns [1].

Intracellular Fluorescent Imaging and Trafficking Studies in Live Cells

Utilize the intrinsic fluorescence of the 1,4‑dialkoxynaphthalene core for label‑free imaging of subcellular localization and trafficking [3]. The enhanced lipophilicity conferred by the bis(3‑methylbutoxy) substituents promotes cellular uptake and membrane association, enabling visualization of intracellular compartments without the need for secondary fluorophores [3]. This simplifies experimental workflows and avoids the potential functional perturbation associated with dye conjugation [3].

Chemical Probe Development and High‑Throughput Screening (HTS) for ROMK Modulators

Deploy the compound as a reference standard or competitive ligand in fluorescence‑based binding assays and thallium flux assays for ROMK channel activity [4]. Its bromide counterion provides adequate aqueous solubility for HTS‑compatible buffer systems [5], and its well‑characterized potency facilitates accurate determination of compound purity and activity in batch‑to‑batch quality control [4].

Structure‑Activity Relationship (SAR) Studies and Medicinal Chemistry Optimization

Use the compound as a benchmark scaffold for exploring the contributions of the 1,4‑dialkoxynaphthalene motif and N‑alkylbenzimidazolium moiety to ROMK inhibition and fluorescence properties [6]. Its patent‑protected chemical space [1] provides a defined foundation for designing novel analogs with improved pharmacokinetic or photophysical attributes, supporting both academic research and industrial lead optimization programs [6].

Technical Documentation Hub

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